![molecular formula C20H22N2O5S B2897650 6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 920476-93-3](/img/structure/B2897650.png)
6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecule also seems to have amide and carboxylate groups, which are common in many biological molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, including the formation of the pyridine ring and the introduction of the various substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring, for example, is a planar, aromatic ring, meaning it’s flat and has a special type of stability due to its pattern of alternating single and double bonds . The other groups attached to this ring would add complexity to the molecule’s overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These might include its melting and boiling points, its solubility in various solvents, its spectral properties, and so on . Without specific data on this compound, I can’t provide a detailed analysis of its properties.Scientific Research Applications
Synthesis and Characterization
The compound 6-ethyl 3-methyl 2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is involved in various synthesis and characterization studies, contributing to the field of organic chemistry and materials science. For instance, synthesis techniques involving phosphine-catalyzed annulation have been explored to produce highly functionalized tetrahydropyridines, demonstrating the versatility of similar compounds in organic synthesis (Zhu et al., 2003). Additionally, novel pyrido and thieno pyrimidines, as well as related fused systems, have been synthesized from compounds akin to the one , showing its utility in the development of new heterocyclic compounds (Bakhite et al., 2005).
Structural and Molecular Analysis
The structural and molecular analysis of similar compounds has been conducted to understand their chemical properties and potential applications better. Research by Çolak et al. (2021) on compounds structurally related to this compound involved X-ray and DFT analyses to investigate their molecular structure and hydrogen bonding interactions, providing insights into their chemical behavior and potential for material science applications Çolak et al., 2021.
Photophysical Properties
The exploration of photophysical properties is another significant application area for such compounds. Research has delved into the synthesis of novel compounds and their spectral-fluorescent properties, highlighting the potential of these molecules for applications in optoelectronics and as fluorescent probes (Ershov et al., 2019). This research underlines the compound's role in developing new materials with specific photophysical characteristics.
Anticancer Activity
Compounds structurally similar to this compound have been evaluated for their potential anticancer activity. Studies have focused on synthesizing new heterocycles utilizing thiophene incorporated thioureido substituent as precursors, with some showing potent activity against human cancer cell lines, indicating the therapeutic potential of these compounds (Abdel-Motaal et al., 2020).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the compound’s structure and the specific context in which it’s used (for example, the type of organism, the presence of other molecules, etc.). Without more information, it’s difficult to speculate on the mechanism of action of this particular compound .
Safety and Hazards
properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(3-methylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-4-27-20(25)22-9-8-14-15(11-22)28-18(16(14)19(24)26-3)21-17(23)13-7-5-6-12(2)10-13/h5-7,10H,4,8-9,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYFWXBZMUXQRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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